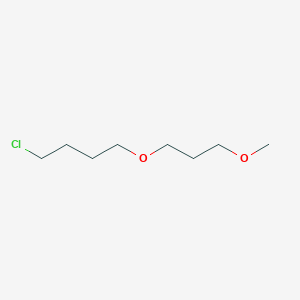
1-Chloro-4-(3-methoxypropoxy)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(3-methoxypropoxy)butane is an organic compound with the molecular formula C8H17ClO2 and a molecular weight of 180.67 g/mol . This compound is characterized by the presence of a chlorine atom and a methoxypropoxy group attached to a butane backbone. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Chloro-4-(3-methoxypropoxy)butane typically involves nucleophilic substitution reactions. One common method involves the reaction of 1-chloro-4-bromobutane with sodium methoxypropoxide under controlled conditions . The reaction is carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Chloro-4-(3-methoxypropoxy)butane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols. Common reagents include sodium hydroxide, ammonia, and thiourea.
Oxidation: The methoxypropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield 4-(3-methoxypropoxy)butanol.
Scientific Research Applications
1-Chloro-4-(3-methoxypropoxy)butane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(3-methoxypropoxy)butane involves its reactivity towards nucleophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methoxypropoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
Comparison with Similar Compounds
1-Chloro-4-(3-methoxypropoxy)butane can be compared with other similar compounds such as:
1-Chloro-4-methoxybutane: This compound lacks the propoxy group, making it less versatile in certain synthetic applications.
1-Chloro-4-(2-methoxyethoxy)butane: This compound has a shorter ether chain, which may affect its solubility and reactivity.
1-Chloro-4-(3-ethoxypropoxy)butane: The ethoxy group in this compound can lead to different reactivity patterns compared to the methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C8H17ClO2 |
|---|---|
Molecular Weight |
180.67 g/mol |
IUPAC Name |
1-chloro-4-(3-methoxypropoxy)butane |
InChI |
InChI=1S/C8H17ClO2/c1-10-6-4-8-11-7-3-2-5-9/h2-8H2,1H3 |
InChI Key |
UBOIINRRZBOFDE-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















